molecular formula C17H31N3O4 B120445 [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 158380-45-1

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B120445
CAS RN: 158380-45-1
M. Wt: 341.4 g/mol
InChI Key: LFCOBRWBXLYQBJ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester, also known as Boc-ONp, is a chemical compound that is widely used in scientific research. This compound is a derivative of piperazine, which is a cyclic organic compound that has a wide range of biological activities. Boc-ONp is a potent inhibitor of serine proteases, which are enzymes that are involved in many physiological processes.

Mechanism Of Action

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a specific inhibitor of serine proteases and does not affect other types of proteases.
Biochemical and Physiological Effects:
[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester has a wide range of biochemical and physiological effects, depending on the system in which it is used. In studies of blood coagulation, [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of thrombin, a key serine protease involved in the clotting cascade. In studies of inflammation, [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of neutrophil elastase, a serine protease that is involved in the inflammatory response. In studies of apoptosis, [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of caspases, a family of serine proteases that are involved in programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester in lab experiments is its specificity for serine proteases. This allows researchers to study the effects of inhibiting these enzymes without affecting other types of proteases. Another advantage is the ease of synthesis and high purity of the product. However, one limitation of using [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester is its irreversibility, which can make it difficult to study the effects of transient inhibition of serine proteases.

Future Directions

There are many future directions for research involving [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester. One area of research is the development of more specific inhibitors of individual serine proteases. Another area of research is the study of the effects of inhibiting serine proteases in various disease states, such as cancer and inflammatory diseases. Additionally, the use of [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester in drug discovery and development is an area of active research, as the inhibition of serine proteases has been shown to have therapeutic potential in many diseases.

Synthesis Methods

The synthesis of [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves the reaction of tert-butyl carbamate with 1-chloro-3-nitrobenzene in the presence of sodium hydride. The resulting product is then reacted with 1-(2-oxiranyl)-piperazine in the presence of a base to yield [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester. This method is relatively simple and yields a high purity product.

Scientific Research Applications

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research as a tool for studying the role of serine proteases in various biological processes. Serine proteases are involved in many physiological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. [R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a potent inhibitor of serine proteases, and its use allows researchers to study the effects of inhibiting these enzymes in various systems.

properties

CAS RN

158380-45-1

Product Name

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl (3S)-3-(tert-butylcarbamoyl)-4-[[(2R)-oxiran-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H31N3O4/c1-16(2,3)18-14(21)13-10-20(15(22)24-17(4,5)6)8-7-19(13)9-12-11-23-12/h12-13H,7-11H2,1-6H3,(H,18,21)/t12-,13+/m1/s1

InChI Key

LFCOBRWBXLYQBJ-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@@H]2CO2)C(=O)OC(C)(C)C

SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC2CO2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC2CO2)C(=O)OC(C)(C)C

synonyms

[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.